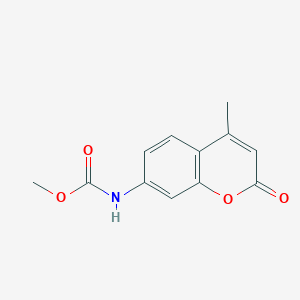
Methyl 4-methyl-2-oxo-2H-chromen-7-ylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 4-methyl-2-oxo-2H-chromen-7-ylcarbamate” is a chemical compound with the molecular formula C12H11NO4 . It has a molecular weight of 233.22000 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, new [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins were synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides . Additionally, water-soluble photocrosslinkable cellulose derivatives were prepared by introducing 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid and cationic (3-carboxypropyl) trimethylammonium chloride via activation with CDI .
Molecular Structure Analysis
The molecular structure of “Methyl 4-methyl-2-oxo-2H-chromen-7-ylcarbamate” consists of 12 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Methyl 4-methyl-2-oxo-2H-chromen-7-ylcarbamate has been explored for its potential in creating compounds with antibacterial properties. In a study by Čačić et al. (2009), derivatives of this compound were synthesized and indicated for future testing for their antibacterial activity against various bacteria (Čačić et al., 2009). Behrami and Dobroshi (2019) also synthesized new derivatives and evaluated their antibacterial effectiveness, particularly against Staphylococcus aureus, E. coli, and Bacillus cereus (Behrami & Dobroshi, 2019).
Anticancer Activity
A study by Venkateswararao et al. (2014) reported the synthesis of bis-chromenone derivatives for anti-proliferative activity against human cancer cells. Specific derivatives showed micromolar level in vitro anti-proliferative activity (Venkateswararao et al., 2014).
Synthesis of Novel Compounds
Mottaghinejad and Alibakhshi (2018) synthesized novel triazole derivatives based on 4-methyl-chromene-2-one, which is closely related to methyl 4-methyl-2-oxo-2H-chromen-7-ylcarbamate. The research focused on the creation of new compounds for diverse applications (Mottaghinejad & Alibakhshi, 2018).
Antimicrobial Activity
Al-Rifai et al. (2011) synthesized new [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins and evaluated their antimicrobial activity. Several of these compounds exhibited significant inhibitory activity against tested bacterial strains (Al-Rifai et al., 2011).
Antioxidant Properties
Stanchev et al. (2009) investigated the antioxidant properties of new 4-hydroxycoumarin derivatives, which are structurally related to methyl 4-methyl-2-oxo-2H-chromen-7-ylcarbamate. Their research showed that some derivatives expressed notable scavenger activity (Stanchev et al., 2009).
Acetylcholinesterase Inhibition
Anand and Singh (2013) focused on synthesizing carbamate derivatives of coumarin for their potential as acetylcholinesterase inhibitors and anti-amnestic agents. The study showed promising results for these derivatives in inhibiting acetylcholinesterase, which is significant in Alzheimer's disease research (Anand & Singh, 2013).
Novel Synthesis Approaches
Neo, Castellano, and Marcos (2016) described a novel synthesis approach using methyl 2-(4-hydroxy-2-oxo-2H-chromen-3-yl)-2-oxoacetate, closely related to the target compound. This approach allowed the creation of 4-aminoacyl-coumarin enamines in a highly efficient process (Neo, Castellano, & Marcos, 2016).
Eigenschaften
IUPAC Name |
methyl N-(4-methyl-2-oxochromen-7-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-7-5-11(14)17-10-6-8(3-4-9(7)10)13-12(15)16-2/h3-6H,1-2H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIOMFGXJXANDTA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344496 |
Source


|
| Record name | Methyl (4-methyl-2-oxo-2H-1-benzopyran-7-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-methyl-2-oxo-2H-chromen-7-ylcarbamate | |
CAS RN |
114415-25-7 |
Source


|
| Record name | Methyl (4-methyl-2-oxo-2H-1-benzopyran-7-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

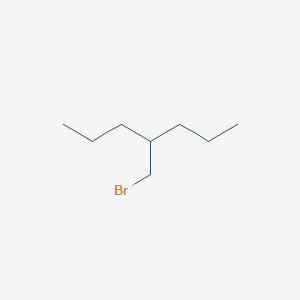
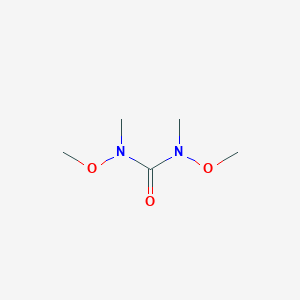
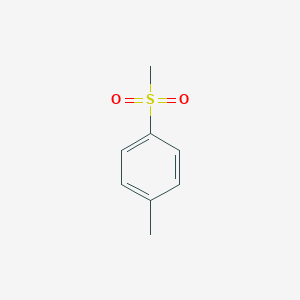
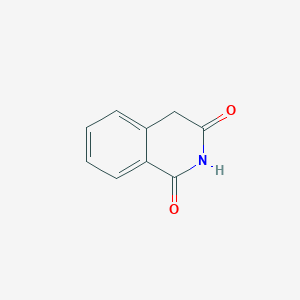
![4-(1-Hydroxy-1-methylethyl)-2-propyl-1-[[2'-[(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylic acid ethyl ester](/img/structure/B182193.png)
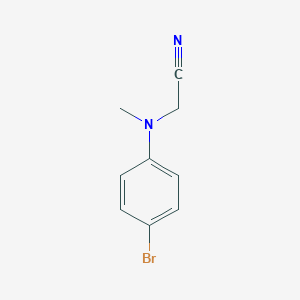
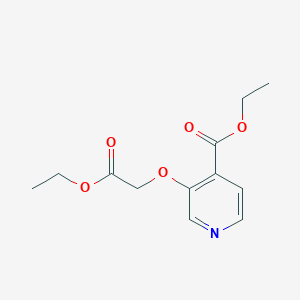
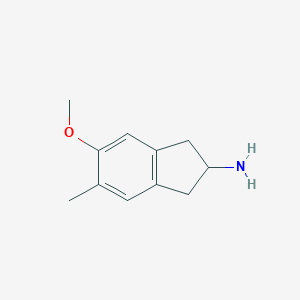
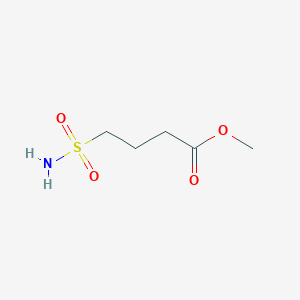
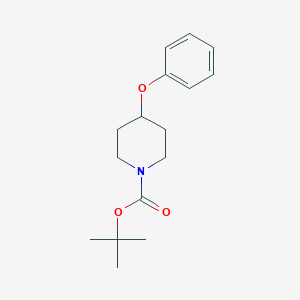
![1H-pyridazino[3,4,5-de]quinazoline-3,8(2H,7H)-dione](/img/structure/B182209.png)
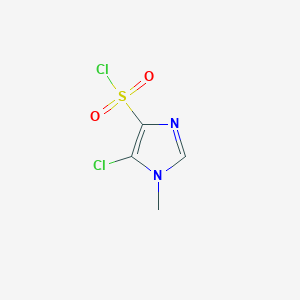

![4-Difluoromethyl-[1,3]dioxolan-2-one](/img/structure/B182214.png)